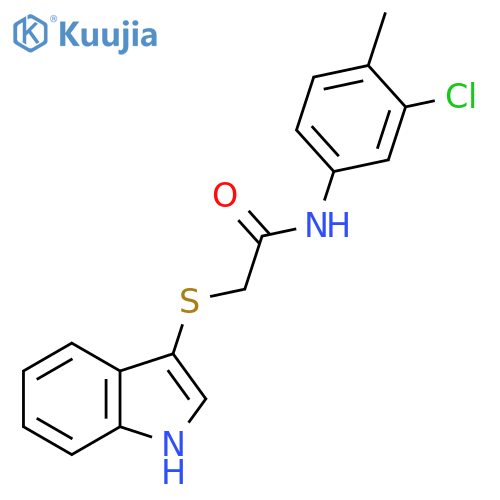Cas no 905699-52-7 (N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide)

905699-52-7 structure
商品名:N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
CAS番号:905699-52-7
MF:C17H15ClN2OS
メガワット:330.831801652908
CID:5801640
N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-((1H-indol-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide
- Acetamide, N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylthio)-
- N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
-
- インチ: 1S/C17H15ClN2OS/c1-11-6-7-12(8-14(11)18)20-17(21)10-22-16-9-19-15-5-3-2-4-13(15)16/h2-9,19H,10H2,1H3,(H,20,21)
- InChIKey: OXYYDWXDPUXERT-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(C)C(Cl)=C1)(=O)CSC1C2=C(NC=1)C=CC=C2
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Predicted)
- ふってん: 579.3±50.0 °C(Predicted)
- 酸性度係数(pKa): 13.12±0.70(Predicted)
N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0616-0351-2μmol |
N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide |
905699-52-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0616-0351-1mg |
N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide |
905699-52-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0616-0351-2mg |
N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide |
905699-52-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide 関連文献
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
905699-52-7 (N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide) 関連製品
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
